(1S)-(-)-3-Oxocamphorsulfonylimine
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Overview
Description
(1S)-(-)-3-Oxocamphorsulfonylimine is a chiral sulfonylimine compound derived from camphor. It is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and biology. The compound is characterized by its sulfonylimine group attached to the camphor skeleton, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-3-Oxocamphorsulfonylimine typically involves the reaction of camphor with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with an amine to yield the final sulfonylimine product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-3-Oxocamphorsulfonylimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonylimine group to corresponding amines or other reduced forms.
Substitution: The sulfonylimine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed: The major products formed from these reactions include sulfonyl oxides, amines, and various substituted sulfonylimine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-(-)-3-Oxocamphorsulfonylimine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1S)-(-)-3-Oxocamphorsulfonylimine involves its interaction with specific molecular targets and pathways. The sulfonylimine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression. The compound’s chiral nature also plays a role in its selective binding to biological targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
(1R)-(+)-3-Oxocamphorsulfonylimine: The enantiomer of (1S)-(-)-3-Oxocamphorsulfonylimine, with similar chemical properties but different biological activity due to its opposite chirality.
Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonylimine group, used as a catalyst in organic synthesis.
Camphorquinone: Another camphor derivative with a quinone group, used in photoinitiators for polymerization reactions.
Uniqueness: this compound is unique due to its chiral sulfonylimine group, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
(1S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-en-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYUTANUMOSGA-LHLIQPBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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